molecular formula C9H9BrN2O B8230172 6-bromo-2,3-dimethyl-2H-indazol-4-ol

6-bromo-2,3-dimethyl-2H-indazol-4-ol

Cat. No.: B8230172
M. Wt: 241.08 g/mol
InChI Key: OZKURWIUAMESPF-UHFFFAOYSA-N
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Description

6-Bromo-2,3-dimethyl-2H-indazol-4-ol is a chemical compound belonging to the indazole family, characterized by a bromine atom at the sixth position and two methyl groups at the second and third positions on the indazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-bromo-2,3-dimethyl-2H-indazol-4-ol typically involves the following steps:

    Starting Material Preparation: The synthesis begins with the preparation of 2,3-dimethylindazole, which can be achieved through cyclization reactions involving appropriate precursors such as 2,3-dimethylphenylhydrazine and suitable aldehydes or ketones.

    Bromination: The bromination of 2,3-dimethylindazole is carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide or aluminum bromide. The reaction is typically conducted in an inert solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination at the sixth position.

    Hydroxylation: The final step involves the introduction of a hydroxyl group at the fourth position. This can be achieved through oxidation reactions using reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under controlled conditions.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of reduced indazole derivatives.

    Substitution: The bromine atom at the sixth position can be substituted with various nucleophiles such as amines, thiols, or alkoxides under appropriate conditions, often using palladium-catalyzed cross-coupling reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in aqueous or alkaline medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Palladium catalysts (e.g., Pd(PPh3)4) in the presence of bases like potassium carbonate.

Major Products:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Reduced indazole derivatives.

    Substitution: Various substituted indazole compounds depending on the nucleophile used.

Scientific Research Applications

6-Bromo-2,3-dimethyl-2H-indazol-4-ol has several applications in scientific research:

    Medicinal Chemistry: It serves as a scaffold for the development of new drugs with potential anticancer, anti-inflammatory, and antimicrobial activities.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets such as enzymes and receptors.

    Chemical Biology: It is employed in the design of chemical probes to investigate biological pathways and mechanisms.

    Industrial Applications: The compound is used in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 6-bromo-2,3-dimethyl-2H-indazol-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. For instance, it may inhibit certain kinases or enzymes involved in disease processes, thereby exerting therapeutic effects. The exact pathways and targets depend on the specific biological context and the modifications made to the compound.

Comparison with Similar Compounds

    2,3-Dimethylindazole: Lacks the bromine and hydroxyl groups, resulting in different reactivity and biological activity.

    6-Bromoindazole: Lacks the methyl groups, which can affect its steric and electronic properties.

    4-Hydroxyindazole: Lacks the bromine and methyl groups, leading to different chemical and biological properties.

Uniqueness: 6-Bromo-2,3-dimethyl-2H-indazol-4-ol is unique due to the presence of both bromine and hydroxyl groups, which confer distinct reactivity and potential biological activities. The combination of these functional groups allows for diverse chemical modifications and interactions with biological targets, making it a valuable compound in medicinal chemistry and other scientific fields.

Properties

IUPAC Name

6-bromo-2,3-dimethylindazol-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrN2O/c1-5-9-7(11-12(5)2)3-6(10)4-8(9)13/h3-4,13H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZKURWIUAMESPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC(=CC2=NN1C)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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